molecular formula C18H18N2O5 B2617715 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797698-13-5

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2617715
CAS No.: 1797698-13-5
M. Wt: 342.351
InChI Key: DGEGZFKIOPTGRE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 7 and a carboxamide moiety linked to a hydroxypropyl chain bearing a 2-oxopyridin-1(2H)-yl group.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-14-6-4-5-12-9-15(25-17(12)14)18(23)19-10-13(21)11-20-8-3-2-7-16(20)22/h2-9,13,21H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEGZFKIOPTGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The next step involves the formation of the pyridinone moiety, which is then linked to the benzofuran core via a propyl chain. The final step is the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinone moiety can be reduced to a pyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridinone moiety may produce a pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Binding Mechanisms : The 2-oxopyridin-yl group is critical for β1i inhibition, as seen in Compound 1’s interactions with Phe31 and Lys33 . The target compound’s hydroxypropyl chain may further stabilize binding via hydrogen bonding.
  • Solubility and Selectivity : Compared to hydrophobic analogues (e.g., Compound 3), the hydroxypropyl and methoxy groups in the target compound likely enhance aqueous solubility without compromising target engagement.
  • Therapeutic Potential: Structural alignment with β1i inhibitors suggests promise in autoimmune diseases, while differences from p38 inhibitors (e.g., lack of fluorination) may reduce off-target kinase effects .

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, highlighting key findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety, a pyridine derivative, and an amide functional group. This structural diversity may contribute to its varied biological activities.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings regarding its biological activity.

Cytotoxicity

  • Cancer Cell Lines : Research indicates that this compound shows selective cytotoxicity towards tumor cells while sparing normal cells. For example, studies have shown that it induces cell death in human oral squamous cell lines (HSC-2 and HSC-3) with varying sensitivity, while normal human gingival fibroblast cells remain largely resistant to its effects .
  • Mechanism of Action : The cytotoxic mechanism appears to involve the induction of internucleosomal DNA fragmentation and apoptosis in sensitive cancer cell lines. This suggests that the compound may trigger programmed cell death pathways, making it a potential candidate for cancer therapy .

Study 1: Cytotoxic Effects on Oral Tumor Cell Lines

A study evaluated the effects of several benzofuran derivatives, including the target compound, against human oral tumor cell lines. The results indicated that HSC-2 cells were particularly sensitive, with IC50 values significantly lower compared to HGF normal cells. This selectivity underscores the potential for this compound in targeted cancer therapies.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored how modifications to the benzofuran and pyridine moieties influenced biological activity. Compounds with fluorinated substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts. This finding highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHSC-25.0Induction of apoptosis
CytotoxicityHSC-315.0Induction of apoptosis
ResistanceHGF>100High resistance to cytotoxic effects

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